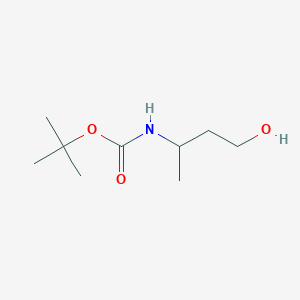

tert-Butyl (4-hydroxybutan-2-yl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(4-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338004 | |

| Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146514-31-0 | |

| Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl (4-hydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (4-hydroxybutan-2-yl)carbamate. This chiral building block is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures and peptide-based therapeutics.

Chemical and Physical Properties

This compound is a carbamate derivative featuring a secondary alcohol and a Boc-protected amine. The presence of a stereocenter at the C2 position makes its chiral variants, particularly the (R)-enantiomer, useful in asymmetric synthesis.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-hydroxybutan-2-yl)carbamate | |

| CAS Number | 167216-17-3 ((R)-enantiomer) | |

| 146514-31-0 (racemate) | ||

| Molecular Formula | C₉H₁₉NO₃ | [1][2] |

| Molecular Weight | 189.25 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

Physical Properties

| Property | Value | Notes |

| Boiling Point | 301.4 ± 25.0 °C | Predicted |

| Density | 1.010 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), dichloromethane, and methanol. | |

| Storage | 2-8°C |

Synthesis and Characterization

The synthesis of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. A common method involves the reduction of a Boc-protected amino ester.

Experimental Protocol: Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This protocol outlines the synthesis via the reduction of methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate using lithium aluminum hydride (LiAlH₄).

Materials:

-

Methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

15% Sodium hydroxide (NaOH) aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

A solution of methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate in anhydrous THF is prepared in a reaction vessel under a nitrogen atmosphere.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithium aluminum hydride is slowly added to the cooled solution.

-

The reaction mixture is stirred at -78°C for 1 hour.

-

The reaction is then slowly warmed to 0°C.

-

The reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH.

-

The resulting mixture is stirred at room temperature for 1 hour.

-

The mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate.

Characterization

Due to the nature of this compound as a synthetic intermediate, detailed public spectral data is limited. Characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence of the tert-butyl group, the butanol backbone, and the carbamate linkage.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Logical and Experimental Workflows

The synthesis of (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate from its corresponding ester is a straightforward reduction. The general workflow is depicted below.

Applications in Research and Development

As a chiral building block, this compound serves as a versatile starting material for the synthesis of more complex molecules. The Boc-protecting group allows for the selective modification of the hydroxyl group, while the hydroxyl group can be used for further functionalization, such as oxidation to a ketone or conversion to a leaving group for nucleophilic substitution. Its primary application lies in the synthesis of pharmaceutical ingredients where specific stereochemistry is required for biological activity.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: tert-Butyl (4-hydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate, a key chiral intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Properties

This compound is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine of 3-amino-1-butanol. The presence of both a hydroxyl and a protected amine group makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 167216-17-3 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | >98% (HPLC) | |

| Storage | 2-8°C, sealed in a dry, dark place | [3] |

Spectroscopic Data

Although specific spectra for this compound were not found in the public domain through the conducted searches, a supplier's technical data sheet indicates that the proton NMR and LC-MS data conform to the expected structure.[2] Based on the known chemical shifts of similar functional groups, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl group protons on the butan-2-yl chain (doublet), the methylene protons adjacent to the hydroxyl group (multiplet), the methylene protons on the butan-2-yl chain (multiplet), the methine proton attached to the nitrogen (multiplet), the N-H proton (broad singlet), and the O-H proton (broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the four distinct carbons of the 4-hydroxybutan-2-yl backbone. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C=O stretch of the carbamate (strong, around 1680-1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (189.25 g/mol ) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene. |

Synthesis

A common and effective method for the synthesis of this compound involves the protection of the amino group of (R)-3-amino-1-butanol with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Precursor: (R)-3-amino-1-butanol

(R)-3-amino-1-butanol can be synthesized from 4-hydroxy-2-butanone using a transaminase enzyme, which offers high stereoselectivity.

Boc Protection of (R)-3-amino-1-butanol

The final step is the N-protection of the amino alcohol.

Experimental Protocol: Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate [4]

-

Materials:

-

(R)-3-aminobutan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve (R)-3-aminobutan-1-ol in dichloromethane in a reaction flask.

-

Add triethylamine to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate.

-

The reaction is carried out at a temperature between 20-24°C for 4 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield the final product.

-

The reaction proceeds with a reported yield of 80%.[4]

Logical Workflow of Synthesis

The synthesis can be visualized as a two-step process starting from a commercially available ketone.

References

Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic route for tert-Butyl (4-hydroxybutan-2-yl)carbamate. While a complete, verified dataset from a single source is not currently available in the public domain, this document compiles expected spectroscopic values based on analogous compounds and outlines a standard experimental protocol for its synthesis and characterization. The (R)-enantiomer of this compound is commercially available (CAS 167216-17-3), and it is recommended to obtain specific data sheets from suppliers for definitive values.

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 1H | -NH- |

| ~3.6 - 3.8 | m | 1H | -CH(OH)- |

| ~3.4 - 3.6 | m | 2H | -CH₂-OH |

| ~2.5 - 2.8 | br s | 1H | -OH |

| ~1.6 - 1.8 | m | 2H | -CH₂-CH(NHBoc)- |

| 1.44 | s | 9H | -C(CH₃)₃ |

| ~1.1 - 1.2 | d | 3H | -CH(NHBoc)CH₃ |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | -C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~68.0 | -CH(OH)- |

| ~60.0 | -CH₂-OH |

| ~48.0 | -CH(NHBoc)- |

| ~38.0 | -CH₂-CH(NHBoc)- |

| ~28.4 | -C(CH₃)₃ |

| ~20.0 | -CH(NHBoc)CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3350 | N-H stretch (carbamate) |

| ~2970, 2930, 2870 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1170 | C-O stretch (carbamate) |

| ~1050 | C-O stretch (alcohol) |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 190.14 | [M+H]⁺ |

| 212.12 | [M+Na]⁺ |

| 134.10 | [M - C₄H₉O]⁺ (loss of t-butoxy) |

| 116.09 | [M - C₄H₉O₂]⁺ (loss of Boc) |

| 57.07 | [C₄H₉]⁺ (t-butyl cation) |

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

A plausible method for the synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is the Boc-protection of the corresponding amino alcohol, (R)-4-amino-2-butanol.

Materials:

-

(R)-4-amino-2-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-4-amino-2-butanol (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (Et₃N) (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain pure (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

-

Data is acquired in positive or negative ion mode.

Visualizations

Synthetic and Analytical Workflow

Caption: Synthetic and analytical workflow for this compound.

The Emergence of a Versatile Chiral Building Block: A Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate

Introduction: tert-Butyl (4-hydroxybutan-2-yl)carbamate, a chiral organic compound, has emerged as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its value lies in the presence of both a hydroxyl and a protected amine functional group on a defined stereocenter, making it a versatile intermediate for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the origins, synthesis, and key applications of this important carbamate derivative.

Discovery and Origin

The discovery of this compound does not appear to be a singular, landmark event documented in a dedicated publication. Instead, its emergence is likely the result of the broader development of chiral synthons for drug development. The earliest accessible and detailed synthesis of its (R)-enantiomer (CAS 167216-17-3) is described in a 2010 publication in Advanced Synthesis & Catalysis and a subsequent patent application in 2011 (US2011/237814). This suggests that the compound was likely developed as a key intermediate for a specific synthetic target, rather than being the subject of foundational research itself. Its utility as a versatile building block for creating stereochemically complex molecules has since led to its wider availability and use in various research and development endeavors.

Synthetic Protocols

The primary route for the synthesis of enantiomerically pure this compound involves the reduction of a corresponding N-Boc protected amino ester. The following protocol is a representative method for the preparation of the (R)-enantiomer.

Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This synthesis proceeds via the reduction of a commercially available chiral starting material, Methyl (R)-N-Boc-3-aminobutyrate.

Reaction Scheme:

Figure 1: Synthetic pathway for (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Experimental Protocol:

-

Reaction Setup: A solution of Methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Lithium aluminum hydride (LiAlH4) (typically 1.3-1.5 eq) is added portion-wise to the cooled solution.

-

Reaction: The reaction is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to 0 °C.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Workup: The resulting mixture is stirred at room temperature, filtered (e.g., through celite), and the organic layer is separated.

-

Purification: The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl (R)-N-Boc-3-aminobutyrate |

| Key Reagent | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to 0 °C |

| Typical Yield | Not explicitly stated in general procedures, but expected to be high |

| Purity | High, often used without further purification |

Applications in Drug Development

The utility of this compound lies in its bifunctional nature, containing both a nucleophilic hydroxyl group and a protected amine. This allows for sequential or selective modification, making it a valuable chiral precursor for a variety of complex molecular targets.

Logical Workflow for Application in Synthesis:

Figure 2: General workflow for the use of the title compound in multi-step synthesis.

The (R)-enantiomer, in particular, is a known building block in the synthesis of various pharmaceutical agents. The stereocenter at the 2-position is crucial for the biological activity of the final drug molecule, and the use of this enantiomerically pure intermediate ensures the desired stereochemistry in the final product.

This compound stands as a prime example of a chiral building block that has found its place in the synthetic chemist's toolbox, not through a celebrated discovery, but through its demonstrated utility in the synthesis of complex, high-value molecules. Its straightforward synthesis from readily available precursors and its versatile functionality ensure its continued importance in the fields of medicinal chemistry and drug development.

A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate

for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of tert-Butyl (4-hydroxybutan-2-yl)carbamate, a versatile chiral building block crucial in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and applications, presenting quantitative data in structured tables and outlining a key synthetic protocol.

Core Compound Properties

This compound, particularly its (R)-enantiomer, is a valuable intermediate in organic synthesis, especially in the construction of complex molecular architectures for medicinal chemistry.[1] Its structure incorporates a hydroxyl group and a Boc-protected amine, offering two reactive sites for further chemical modification.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 167216-17-3 ((R)-enantiomer) | [2] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥95% (HPLC) | N/A |

| Storage Conditions | 2-8°C | [4] |

Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

A plausible and efficient synthetic route to obtain (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate involves the reduction of the corresponding carboxylic acid, (R)-3-(tert-butoxycarbonylamino)butanoic acid. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Reduction of (R)-3-(tert-butoxycarbonylamino)butanoic acid

Materials:

-

(R)-3-(tert-butoxycarbonylamino)butanoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-(tert-butoxycarbonylamino)butanoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.1-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0°C and quench the excess borane by the slow, dropwise addition of water.

-

Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (ppm) | Assignment |

| δ 4.5-5.0 | ~1H, broad singlet | NH |

| δ 3.6-3.8 | ~1H, multiplet | CH-OH |

| δ 3.5-3.7 | ~2H, multiplet | CH₂-OH |

| δ 1.6-1.8 | ~2H, multiplet | CH₂ |

| δ 1.44 | 9H, singlet | C(CH₃)₃ |

| δ 1.1-1.2 | 3H, doublet | CH-CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (ppm) | Assignment |

| δ 155-157 | 1C | C=O (carbamate) |

| δ 79-81 | 1C | C(CH₃)₃ |

| δ 60-65 | 1C | CH₂-OH |

| δ 45-50 | 1C | CH-NH |

| δ 35-40 | 1C | CH₂ |

| δ 28.4 | 3C | C(CH₃)₃ |

| δ 20-25 | 1C | CH-CH₃ |

Applications in Medicinal Chemistry

The Boc-protected amino alcohol moiety present in this compound is a key structural feature in various biologically active molecules. For instance, the closely related precursor, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is utilized in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5] This highlights the importance of chiral β-amino alcohol derivatives in the development of modern pharmaceuticals. The title compound serves as a valuable building block for the stereoselective synthesis of such therapeutic agents.[1]

Synthetic Workflow

The synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate from its corresponding carboxylic acid is a straightforward yet crucial transformation in medicinal chemistry, providing a key chiral intermediate for drug development.

Caption: Synthetic workflow for the preparation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.

References

- 1. Atomfair (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate C9H19NO3 CAS 167216-17-3 - Atomfair [atomfair.com]

- 2. 167216-17-3|(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (R)-(4-hydroxy-1-(phenylthio)butan-2-yl)carbamate; CAS No.: 1240408-71-2 [chemshuttle.com]

- 5. cymitquimica.com [cymitquimica.com]

A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex nitrogen-containing molecules. Boc-protected amino alcohols are versatile chiral building blocks that serve as crucial intermediates in the synthesis of peptide analogues, enzyme inhibitors, and various pharmaceutical agents.[1][2] Their unique combination of a protected amine and a reactive alcohol functionality, along with well-defined stereochemistry, makes them indispensable tools for medicinal chemists and process developers.

This technical guide provides an in-depth overview of the core physical and chemical characteristics of Boc-protected amino alcohols, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to support researchers in their practical applications.

Core Chemical Properties

The utility of the Boc group stems from its distinct reactivity profile. It is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation reactions, yet can be cleaved cleanly under mild acidic conditions. This orthogonality is fundamental to complex multi-step syntheses.

-

Acid Lability: The Boc group is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in an organic solvent like dichloromethane (DCM). The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.

-

Base and Nucleophile Stability: The carbamate linkage is resistant to cleavage by bases and common nucleophiles, allowing for selective reactions at other sites within the molecule.

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups like carboxybenzyl (Cbz), the Boc group is stable under conditions of catalytic hydrogenation.

Physical Characteristics

Boc-protected amino alcohols range from viscous liquids to crystalline solids, with their physical state largely dependent on the parent amino acid's side chain.[1][2] Their solubility is a key practical feature; they are generally soluble in a wide range of organic solvents such as methanol, ethyl acetate, and dichloromethane, and sparingly soluble in water.[3][4][5]

Table 1: Physical Properties of Selected Boc-Protected Amino Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| N-Boc-ethanolamine (Boc-glycinol) | 26690-80-2 | C₇H₁₅NO₃ | 161.20 | Colorless to light yellow viscous liquid[2][6] | N/A | - |

| N-Boc-L-alaninol | 79069-13-9 | C₈H₁₇NO₃ | 175.23 | White crystalline powder or lumps[1][7] | 59-62[7][8] | 276.4 ± 23.0 |

| N-Boc-L-valinol | 106391-86-0 | C₁₀H₂₁NO₃ | 203.28 | - | - | - |

| N-Boc-L-leucinol | 82010-31-9 | C₁₁H₂₃NO₃ | 217.31 | - | - | 212-214[9][10] |

Data sourced from multiple suppliers and databases. Boiling points are predicted or measured at atmospheric pressure. Solubility data is qualitative.

Spectroscopic Characterization

Confirmation of structure and purity for Boc-protected amino alcohols relies on standard spectroscopic techniques. The Boc group provides several distinct signals that are easily identifiable.

Table 2: Typical Spectroscopic Data for Boc-Protected Amino Alcohols

| Technique | Feature | Typical Chemical Shift (δ, ppm) or Wavenumber (ṽ, cm⁻¹) |

| ¹H NMR | tert-butyl (-(CH₃)₃) | 1.40 - 1.50 (singlet, 9H)[11] |

| N-H (carbamate) | 4.5 - 5.5 (broad singlet, 1H)[11] | |

| CH -OH | 3.5 - 5.5[12] | |

| CH ₂-OH | ~3.6 (multiplet, 2H) | |

| ¹³C NMR | tert-butyl (C (CH₃)₃) | ~80 |

| tert-butyl (-C H₃) | ~28 | |

| Carbamate Carbonyl (C =O) | 155 - 157[13] | |

| C -OH | 60 - 70 | |

| IR | N-H Stretch | 3200 - 3400 (broad)[14] |

| C-H Stretch (sp³) | 2850 - 2950 (medium to strong)[15] | |

| Carbonyl Stretch (C=O) | 1650 - 1750 (strong)[16] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and characterization of Boc-protected amino alcohols.

Synthesis: N-Boc Protection of an Amino Alcohol

The most common method for introducing the Boc group is via reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of Boc-protected amino alcohols.

Detailed Protocol:

-

In a round-bottom flask, dissolve the starting amino alcohol (1.0 eq) in a suitable solvent mixture, such as a 2:1 v/v mixture of THF and water.

-

Add a base, such as triethylamine (TEA, 3.0 eq) or sodium hydroxide (1.1 eq), and stir for 5 minutes until all solids are dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) to the solution in a single portion.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent (THF) under reduced pressure (in vacuo).

-

Extract the crude material with an organic solvent like ethyl acetate (EtOAc, 3 x 20 mL).

-

Wash the combined organic layers sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc-protected amino alcohol. Further purification can be achieved by column chromatography if necessary.

Deprotection of the N-Boc Group

Acid-mediated cleavage is the standard method for removing the Boc group, regenerating the free amine.

Caption: General workflow for the acid-mediated deprotection of a Boc-group.

Detailed Protocol:

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Add a solution of trifluoroacetic acid (TFA), typically 25% to 50% v/v in DCM.

-

Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting product is typically the amine salt (e.g., trifluoroacetate salt), which can be used directly in subsequent steps or neutralized.

-

For neutralization, dissolve the crude salt in water, cool to 0°C, and carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) until the pH is basic.

-

Extract the free amine into an organic solvent (e.g., DCM or EtOAc), dry the organic layer, and concentrate to yield the final product.

NMR Characterization Protocol

Objective: To confirm the identity and purity of a synthesized Boc-protected amino alcohol.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).[17]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[18]

-

-

Data Analysis:

-

In the ¹H NMR spectrum, confirm the presence of a sharp singlet integrating to 9 protons around 1.4-1.5 ppm (the Boc group's methyls).[11]

-

Identify the broad signal for the N-H proton and the signals corresponding to the alcohol and the amino acid backbone.[11]

-

In the ¹³C NMR spectrum, confirm the presence of the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group, as well as the carbamate carbonyl carbon (~155-157 ppm).[13]

-

Applications in Drug Development

The primary application of Boc-protected amino alcohols is as building blocks in peptide synthesis, particularly in the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3] They can also be used to synthesize peptide alcohols, which are precursors to potent protease inhibitors like peptide aldehydes.[19]

Caption: Simplified role of an activated amino alcohol in a peptide synthesis cycle.

This guide serves as a foundational resource for professionals working with Boc-protected amino alcohols. A thorough understanding of their physical properties, chemical reactivity, and handling protocols is essential for their successful application in the synthesis of next-generation therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. fmoc-Valinol | 160885-98-3 | Benchchem [benchchem.com]

- 5. Boc-Glycinol | CAS:26690-80-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. peptide.com [peptide.com]

- 7. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]

- 8. N-Boc-L-alaninol | CAS#:79069-13-9 | Chemsrc [chemsrc.com]

- 9. Boc-L-亮氨醇 [fluorochem.cnreagent.com]

- 10. N-Boc-L-leucinol, 97% | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. compoundchem.com [compoundchem.com]

- 19. zycz.cato-chem.com [zycz.cato-chem.com]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (4-hydroxybutan-2-yl)carbamate

This guide provides comprehensive safety and handling information for tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS: 146514-31-0), intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

-

Chemical Name: this compound

-

Synonyms: DL-3-(BOC-Amino)-1-butanol

-

CAS Number: 146514-31-0

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| Physical Form | Solid or liquid | |

| Storage Temperature | Refrigerated, 2-8°C, in a dark place under an inert atmosphere. |

Hazard Identification and Toxicology

Limited toxicological data is available for this specific compound. Some suppliers indicate it may be harmful by inhalation, in contact with skin, and if swallowed.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Note: This information is based on aggregated data and may not be universally applied. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[3].

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH-approved respirator or ensure work is conducted in a chemical fume hood to maintain exposure below permissible limits.

Safe Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Handling Practices:

-

Avoid generating dust or aerosols[4].

-

Prevent contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

First-Aid Measures

Immediate medical attention should be sought in case of significant exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention[3].

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Accidental Release Measures

-

Personal Precautions:

-

Containment and Cleanup:

-

Mix the spilled material with a non-combustible, inert absorbent material such as sand or vermiculite.

-

Sweep up the mixture and place it into a tightly sealed container for disposal.

-

Clean the spill area thoroughly.

-

-

Environmental Precautions: Prevent the material from entering drains or watercourses[3].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam[3].

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration is recommended.

-

Disposal: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

Visualized Workflow

The following diagram illustrates a standard workflow for the safe handling of laboratory chemicals like this compound.

Caption: A flowchart of the chemical handling and safety process.

References

Methodological & Application

Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol outlines a two-step process commencing with the synthesis of 4-amino-2-butanol from 4-hydroxy-2-butanone, followed by the chemoselective N-protection of the amino group using di-tert-butyl dicarbonate.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield | Purity | Reference |

| 1 | 4-hydroxy-2-butanone oxime | Formic Acid | Zinc powder | - | 4-amino-2-butanol | Up to 91.3% | 98.2% | [1] |

| 2 | 4-amino-2-butanol | Di-tert-butyl dicarbonate | - | Water/Acetone | This compound | Excellent | High | [2][3] |

Experimental Protocols

Step 1: Synthesis of 4-amino-2-butanol

This procedure is adapted from a patented method and involves the reduction of 4-hydroxy-2-butanone oxime.[1]

Materials:

-

4-hydroxy-2-butanone oxime

-

Zinc powder

-

Formic acid (85%)

-

Sodium hydroxide solution (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a stirred solution of 4-hydroxy-2-butanone oxime in formic acid, gradually add zinc powder at a temperature maintained between 20-30°C. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction mixture by pouring it onto crushed ice.

-

Basify the mixture to a pH of >10 with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-amino-2-butanol as a crude oil, which can be purified by distillation.

Step 2: Synthesis of this compound

This protocol is based on a catalyst-free, chemoselective N-tert-butyloxycarbonylation of amines in an aqueous medium.[2][3]

Materials:

-

4-amino-2-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Distilled water

-

Ethyl acetate (for extraction)

-

Brine solution

Procedure:

-

Dissolve 4-amino-2-butanol in a mixture of acetone and water (1:1 v/v).

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

After completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Visualizations

References

- 1. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]

Applications of tert-Butyl (4-hydroxybutan-2-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document details the applications of tert-butyl (4-hydroxybutan-2-yl)carbamate, a versatile chiral building block, in the field of medicinal chemistry. It serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active compounds. Its bifunctional nature, possessing a Boc-protected amine and a hydroxyl group, allows for sequential and site-selective modifications, making it a valuable tool for the construction of complex molecular architectures.

Application Notes

This compound is a key intermediate in the synthesis of a range of therapeutic agents. Its stereochemistry is often crucial for the biological activity of the final molecule. The (R)- and (S)-enantiomers are utilized to synthesize compounds targeting a variety of proteins and pathways implicated in disease.

1. Synthesis of Voltage-Gated Sodium Channel (NaV) Inhibitors:

The carbamate has been employed in the synthesis of potent and use-dependent inhibitors of voltage-gated sodium channels, which are important targets for the treatment of channelopathies such as myotonia. The hydroxyl group of this compound can be functionalized, for example, through a Mitsunobu reaction, to introduce an aryloxy moiety. Subsequent deprotection of the Boc group and further elaboration yields the final active compounds.

2. Development of Metallo-β-Lactamase (MBL) Inhibitors:

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a precursor for the synthesis of inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The synthetic route involves the conversion of the hydroxyl group to a leaving group, such as a mesylate, which facilitates the introduction of other functionalities to build the final inhibitor scaffold.

3. Construction of TAM Kinase Inhibitors:

The (S)-enantiomer of this compound is utilized in the synthesis of pyrrolotriazine-based inhibitors of TAM kinases (Tyro3, Axl, and Mer). These kinases are implicated in cancer progression and immune regulation. The carbamate serves as a chiral building block to construct a side chain of the inhibitor that is crucial for its binding affinity and selectivity.

4. Elaboration of Hippo-YAP/TAZ Pathway Inhibitors:

This carbamate is also a key starting material for the synthesis of bicyclic compounds that inhibit the Hippo-YAP/TAZ signaling pathway. This pathway is a critical regulator of cell proliferation and organ size, and its dysregulation is associated with cancer. The carbamate is used to introduce a specific chiral side chain onto the core scaffold of the inhibitors.

Quantitative Data

Table 1: Biological Activity of Voltage-Gated Sodium Channel Inhibitors

| Compound ID | Target | Assay | IC50 / Activity |

| N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine | hNav1.4 | Patch-clamp | Higher use-dependent block than To042 |

Source: Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use-Dependent Inhibitors of Voltage-Gated Sodium Channels.

Table 2: Target and Application of Compounds Synthesized from this compound

| Therapeutic Area | Target | Compound Class |

| Bacterial Infections | Metallo-β-lactamases | 3-tetrazolyl-benzene-1,2-disulfonamide derivatives |

| Cancer | TAM Kinases | Pyrrolotriazine compounds |

| Cancer | Hippo-YAP/TAZ Pathway | Bicyclic compounds |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4-(2,6-dimethylphenoxy)butan-2-yl)carbamate (Intermediate for NaV Inhibitors)

This protocol describes the Mitsunobu reaction to introduce the aryloxy group.

Materials:

-

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

-

2,6-Dimethylphenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

To a solution of (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq), 2,6-dimethylphenol (1.5 eq), and triphenylphosphine (1.5 eq) in dry THF, add a solution of DIAD (1.5 eq) in dry THF dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford tert-butyl (4-(2,6-dimethylphenoxy)butan-2-yl)carbamate.

Protocol 2: Synthesis of (R)-3-((tert-butoxycarbonyl)amino)butyl methanesulfonate (Intermediate for MBL Inhibitors)

This protocol details the synthesis of the carbamate and its subsequent mesylation.

Step A: Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Materials:

-

(R)-3-((tert-butoxycarbonyl)amino)butanoic acid

-

Borane tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Add BH3·THF (2.0 eq) dropwise to a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) in THF at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

-

Purify the residue by silica gel column chromatography to obtain (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate.

Step B: Synthesis of (R)-3-((tert-butoxycarbonyl)amino)butyl methanesulfonate

Materials:

-

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM)

Procedure:

-

Add TEA (3.0 eq) and MsCl (1.5 eq) to a solution of (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq) in DCM at 0 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Concentrate the mixture under vacuum.

-

Dilute the residue with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

-

Purify the residue by silica gel column chromatography to yield (R)-3-((tert-butoxycarbonyl)amino)butyl methanesulfonate.

Protocol 3: Synthesis of this compound (General Boc-protection)

This protocol describes a general method for the Boc-protection of the amino alcohol.

Materials:

-

3-Aminobutan-1-ol

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as base)

-

Acetonitrile or Dichloromethane (DCM) (as solvent)

Procedure:

-

To a solution of 3-aminobutan-1-ol (1.0 eq) and a base (e.g., TEA, 1.1-1.2 eq) in a suitable solvent (e.g., acetonitrile or DCM), add di-tert-butyl dicarbonate (1.1-1.2 eq).

-

Stir the reaction mixture at room temperature for the required duration (monitor by TLC, typically a few hours to overnight).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or used directly in the next step if sufficiently pure.

Visualizations

Synthesis of NaV Inhibitors Workflow

Synthesis of MBL Inhibitors Workflow

Therapeutic Targets Relationship

Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tert-Butyl (4-hydroxybutan-2-yl)carbamate as a versatile chiral building block in the synthesis of complex molecules, particularly those with therapeutic potential. Its inherent chirality and dual functionality, possessing both a protected amine and a hydroxyl group, make it a valuable starting material for the stereoselective synthesis of various bioactive compounds, including pyrrolidines and γ-amino acids.

Properties and Handling

This compound is a chiral compound available in both (R) and (S) enantiomeric forms. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group and can be readily removed under acidic conditions.

| Property | Value |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under inert atmosphere |

Applications in Asymmetric Synthesis

The chiral nature of this compound makes it an excellent precursor for the synthesis of enantiomerically pure pharmaceuticals. Its application is particularly notable in the synthesis of molecules targeting the central nervous system, such as GABA receptor modulators and phosphodiesterase-4 (PDE4) inhibitors.

Synthesis of Chiral Pyrrolidines

Chiral pyrrolidines are key structural motifs in many pharmaceuticals. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate can be converted to a chiral pyrrolidine derivative through a two-step process involving activation of the hydroxyl group followed by intramolecular cyclization.

Experimental Workflow for Chiral Pyrrolidine Synthesis

Caption: Workflow for the synthesis of a chiral pyrrolidine.

Synthesis of γ-Amino Acid Analogues

γ-Aminobutyric acid (GABA) analogues are an important class of drugs for treating neurological disorders. Oxidation of the hydroxyl group of this compound to a carboxylic acid provides a straightforward route to chiral γ-amino acid derivatives.

Experimental Protocols

Protocol 1: Mesylation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This protocol describes the activation of the hydroxyl group by converting it into a good leaving group (mesylate), a crucial step for subsequent nucleophilic substitution or cyclization reactions.

Materials:

-

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylated product.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Yield (%) | Purity (by NMR) |

| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 1.0 | >95 | >95% |

| Triethylamine | 1.5 | - | - |

| Methanesulfonyl chloride | 1.2 | - | - |

Protocol 2: Intramolecular Cyclization to form (R)-tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

This protocol details the base-mediated intramolecular SN2 reaction of the mesylated intermediate to form the chiral pyrrolidine.

Materials:

-

Crude (R)-tert-butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate from Protocol 1

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude mesylated product (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Yield (%) | Enantiomeric Excess (ee) |

| Mesylated Intermediate | 1.0 | 80-90 | >98% |

| Sodium Hydride | 1.5 | - | - |

Signaling Pathway Relevance

The chiral building blocks derived from this compound are valuable for synthesizing modulators of key signaling pathways implicated in various diseases.

GABA Receptor Signaling Pathway

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1][2] Its receptors, GABAA and GABAB, are crucial targets for drugs treating anxiety, epilepsy, and other neurological disorders.[1][3] Chiral GABA analogues synthesized from this compound can potentially modulate this pathway.

Caption: Simplified GABA receptor signaling pathway.

Phosphodiesterase-4 (PDE4) Signaling Pathway

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[4][5] Inhibition of PDE4 leads to increased cAMP levels, which in turn modulates various downstream signaling cascades involved in inflammation and cognitive function.[6][7] Chiral pyrrolidinone structures, accessible from this compound, are core components of many PDE4 inhibitors.

Caption: Simplified PDE4 signaling pathway.

Conclusion

This compound is a highly valuable and versatile chiral building block for the stereoselective synthesis of a wide range of biologically active molecules. The protocols and applications outlined in this document provide a foundation for researchers and drug development professionals to leverage its unique structural features in the design and synthesis of novel therapeutics.

References

- 1. wikipathways.org [wikipathways.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable chiral building block in asymmetric synthesis, prized for its bifunctional nature. The presence of a Boc-protected amine and a secondary alcohol on a chiral scaffold allows for the stereocontrolled introduction of key structural motifs found in many biologically active molecules and pharmaceuticals. The (R)-enantiomer, in particular, serves as a versatile precursor for the synthesis of chiral heterocycles, such as pyrrolidines, which are core structures in numerous drug candidates.

These application notes provide a detailed overview of the use of (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate in the asymmetric synthesis of (R)-1-Boc-2-methylpyrrolidine, a key intermediate for various therapeutic agents. The protocol outlines the transformation of the chiral amino alcohol into the corresponding pyrrolidine derivative through a two-step sequence involving mesylation and subsequent intramolecular cyclization.

Application: Asymmetric Synthesis of (R)-1-Boc-2-methylpyrrolidine

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is an excellent starting material for the stereoselective synthesis of (R)-1-Boc-2-methylpyrrolidine. This transformation is a key step in the synthesis of various chiral amines and other complex molecules. The synthetic strategy involves the activation of the hydroxyl group via mesylation, followed by an intramolecular nucleophilic substitution by the deprotected amine to form the pyrrolidine ring.

Logical Workflow for the Synthesis

Caption: Synthetic pathway from the chiral amino alcohol to the pyrrolidine.

Quantitative Data Summary

The following table summarizes the typical yields for the two-step synthesis of (R)-1-Boc-2-methylpyrrolidine from (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate.

| Step | Product | Reagents | Solvent | Yield (%) |

| 1. Mesylation | (R)-tert-Butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | ~95% |

| 2. Intramolecular Cyclization | (R)-1-Boc-2-methylpyrrolidine | Sodium hydride | THF | ~85% |

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-Butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate

This procedure details the activation of the hydroxyl group of (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate by mesylation.

Materials:

-

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylated product. The product is often used in the next step without further purification.

Protocol 2: Synthesis of (R)-1-Boc-2-methylpyrrolidine

This protocol describes the intramolecular cyclization of the mesylated intermediate to form the pyrrolidine ring.

Materials:

-

(R)-tert-Butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C in a round-bottom flask under a nitrogen atmosphere, add a solution of (R)-tert-butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure (R)-1-Boc-2-methylpyrrolidine.

Signaling Pathway and Logical Relationships

The conversion of the linear Boc-protected amino alcohol to the cyclic pyrrolidine derivative is a classic example of an intramolecular nucleophilic substitution reaction (SN2). The key steps are the activation of the hydroxyl group to create a good leaving group (mesylate) and the subsequent intramolecular attack by the nitrogen atom.

Caption: Key stages in the asymmetric synthesis of the pyrrolidine derivative.

These protocols and notes provide a foundational understanding for researchers and professionals in drug development to utilize this compound as a chiral building block for the stereoselective synthesis of valuable heterocyclic compounds. The straightforward and high-yielding nature of these reactions makes this a robust method for accessing enantiopure pyrrolidine derivatives.

Application Notes and Protocols: N-Boc Protection of 4-Amino-2-butanol

A Note on the Substrate: The following protocol details the N-Boc protection of 4-amino-2-butanol. Initial searches for "4-amino-3-butanol" did not yield a commercially available or well-documented compound, suggesting a potential typographical error in the requested substrate. Therefore, this procedure has been developed for the closely related and readily available isomer, 4-amino-2-butanol. Researchers should verify the identity and availability of their starting material before proceeding.

This protocol provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of the primary amino group in 4-amino-2-butanol using di-tert-butyl dicarbonate (Boc anhydride). This procedure is widely applicable in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the temporary masking of a reactive amine functionality is required.[1] The selective protection of the amine in the presence of a hydroxyl group is a key feature of this methodology.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product.

| Compound Name | 4-Amino-2-butanol | tert-Butyl (3-hydroxybutyl)carbamate |

| IUPAC Name | 4-aminobutan-2-ol | tert-butyl (3-hydroxybutyl)carbamate |

| Molecular Formula | C₄H₁₁NO | C₉H₁₉NO₃ |

| Molecular Weight | 89.14 g/mol [3] | 189.25 g/mol |

| CAS Number | 39884-48-5[3] | 113163-54-3 |

| Appearance | Colorless to pale yellow liquid[4] | Typically a colorless oil or a white solid |

| Boiling Point | 103-104 °C @ 34 mmHg | Not readily available |

| Density | 0.93 g/mL | Not readily available |

Experimental Workflow

Caption: Experimental workflow for the N-Boc protection of 4-amino-2-butanol.

Experimental Protocol

1. Materials and Reagents

-

4-Amino-2-butanol (CAS: 39884-48-5)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (CAS: 24424-99-5)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Standard laboratory glassware

-

NMR spectrometer and Mass spectrometer for product characterization

3. Procedure

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-butanol (1.0 g, 11.2 mmol, 1.0 equiv.).

-

Dissolve the amine in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve di-tert-butyl dicarbonate (2.68 g, 12.3 mmol, 1.1 equiv.) in a small amount of DCM.

-

Slowly add the di-tert-butyl dicarbonate solution to the stirred amine solution at 0 °C.

-

Add triethylamine (1.7 mL, 12.3 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield the purified tert-butyl (3-hydroxybutyl)carbamate.

6. Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the N-Boc protection reaction.

References

Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate, a versatile intermediate in pharmaceutical and organic synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by experimental data and protocols for practical implementation in a laboratory setting.

Introduction

This compound is a chiral building block that features a hydroxyl group and a carbamate protected amine, making it a valuable precursor in the synthesis of various biologically active molecules. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final product. This guide details established methods for its purification to achieve high purity suitable for research and drug development applications. Commercial suppliers often report purities of ≥95% up to >98% for this compound, typically analyzed by HPLC.[1][2]

Purification Techniques

The primary methods for purifying this compound and analogous N-Boc protected amino alcohols are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For Boc-protected amino alcohols, which can sometimes be oils or low-melting solids, inducing crystallization might require specific conditions.

General Protocol for Recrystallization:

A general method for the crystallization of Boc-protected amino acids that are obtained as oils involves the addition of seed crystals to the oil, followed by pulping in a non-polar solvent.

Protocol for a Closely Related Analog (N-Boc-(R)-3-aminobutanol):

In the synthesis of the closely related N-Boc-(R)-3-aminobutanol, a high-purity white solid (99.0% by HPLC) was obtained directly after the reaction workup, suggesting that the product may crystallize out of the reaction mixture. The workup procedure, which can be considered a purification step, is as follows[3]:

-

After the reaction is complete, quench by the addition of methanol.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add ethyl acetate to the residue.

-

Filter to remove any solid byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution.

-

Concentrate the organic phase to obtain the purified product.

For other Boc-protected compounds, crystallization from a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate has been reported to be effective.[4]

Key Considerations for Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For Boc-protected amino alcohols, solvent systems like hexane/ethyl acetate or diethyl ether/hexane are good starting points.

-

Seeding: If the compound is reluctant to crystallize, adding a small seed crystal of the pure compound can initiate crystallization.

-

Pulping/Trituration: Stirring the crude material (especially if it is an oil or amorphous solid) with a solvent in which it is sparingly soluble (like iso-hexane or a hexane/dichloromethane mixture) can induce crystallization and remove soluble impurities.[5]

Silica Gel Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

General Protocol for Column Chromatography of Boc-Protected Amino Alcohols:

-

Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Column Packing: Pack a glass column with silica gel (typically 230-400 mesh) using a suitable eluent system.

-

Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.